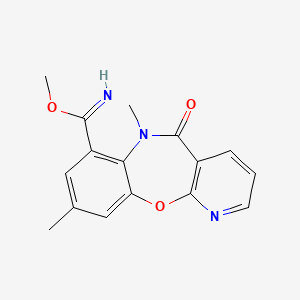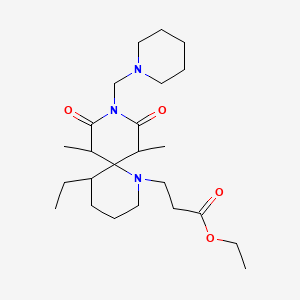
1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:
Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.
Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.
Industrial Production Methods
In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:
Mixing: The monomers and initiators are mixed in a reactor.
Polymerization: The mixture is heated to initiate the polymerization reaction.
Modification: Post-polymerization, the polymer is modified with additional functional groups.
Purification: The final product is purified to remove any unreacted monomers or by-products.
化学反应分析
Types of Reactions
Sch 3751 undergoes several types of chemical reactions, including:
Polymerization: The primary reaction involved in its synthesis.
Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.
Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile.
Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.
Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.
Major Products Formed
The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.
科学研究应用
Sch 3751 has a wide range of applications in scientific research, including:
Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.
Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.
Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.
作用机制
The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.
相似化合物的比较
Similar Compounds
Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.
Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.
Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.
Uniqueness
Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.
属性
CAS 编号 |
96582-94-4 |
|---|---|
分子式 |
C24H41N3O4 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |
InChI |
InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |
InChI 键 |
FVIHUPDHGKGYEQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


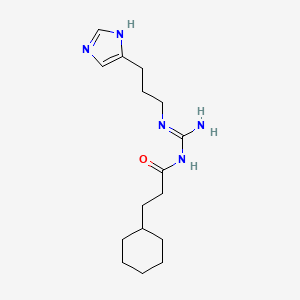

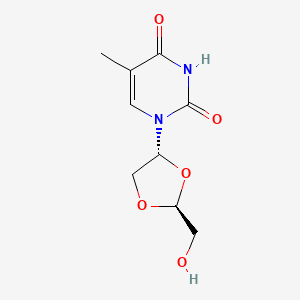
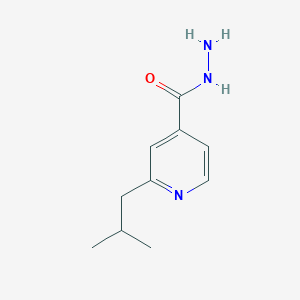
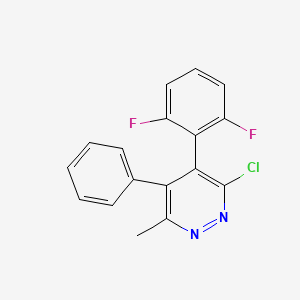
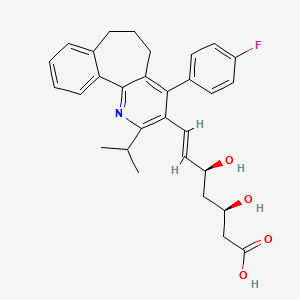
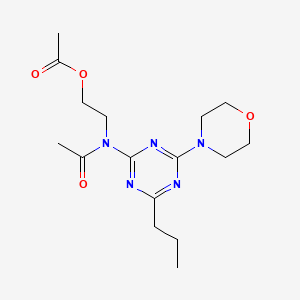
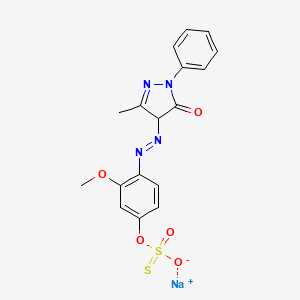

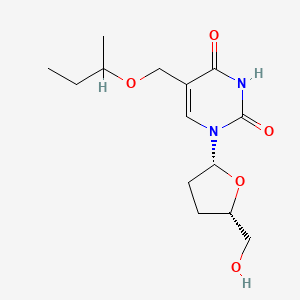

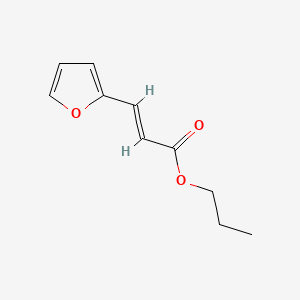
![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
